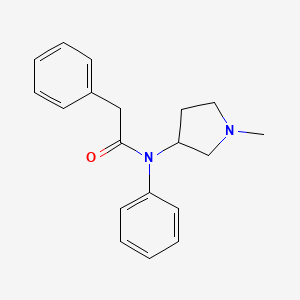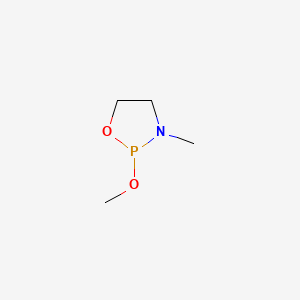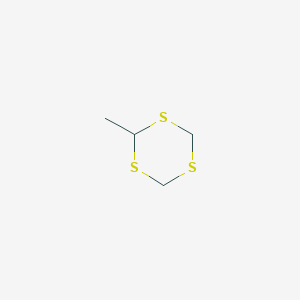
2-Methyl-1,3,5-trithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3,5-trithiane is an organic compound with the molecular formula C4H8S3 It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde This compound consists of a six-membered ring with alternating methylene bridges and thioether groups, with a methyl group attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-trithiane can be synthesized through the reaction of formaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically involves the following steps:
- Formaldehyde reacts with hydrogen sulfide to form thioformaldehyde.
- Thioformaldehyde undergoes trimerization to form 1,3,5-trithiane.
- Methylation of 1,3,5-trithiane yields this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioformaldehyde derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioformaldehyde derivatives.
Substitution: Various substituted trithiane derivatives.
科学的研究の応用
2-Methyl-1,3,5-trithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of advanced materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-Methyl-1,3,5-trithiane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing the reactivity and stability of the compound. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in biological and chemical systems.
類似化合物との比較
1,3,5-Trithiane: The parent compound, which lacks the methyl group.
Trithioacetone: A derivative with three methyl groups attached to the carbon atoms.
Hexamethyl-1,3,5-trithiane: Another derivative with six methyl groups.
Uniqueness: 2-Methyl-1,3,5-trithiane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
24614-75-3 |
|---|---|
分子式 |
C4H8S3 |
分子量 |
152.3 g/mol |
IUPAC名 |
2-methyl-1,3,5-trithiane |
InChI |
InChI=1S/C4H8S3/c1-4-6-2-5-3-7-4/h4H,2-3H2,1H3 |
InChIキー |
ANANHBWJLKVNBB-UHFFFAOYSA-N |
正規SMILES |
CC1SCSCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


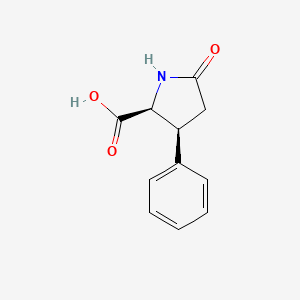

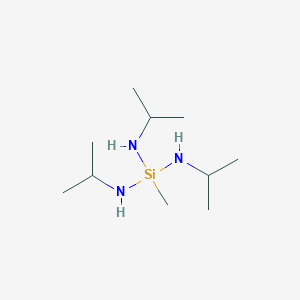
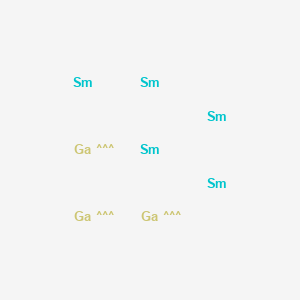
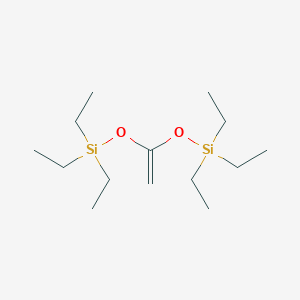
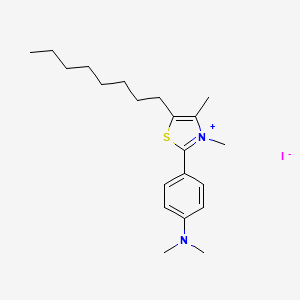
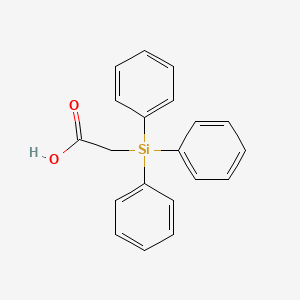
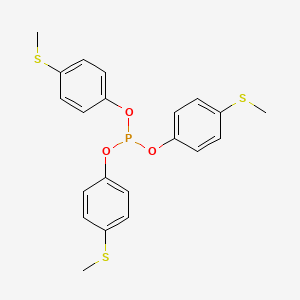
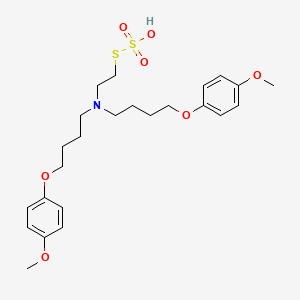
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
